

# Technical Support Center: Optimizing Ceftolozane Dosage Regimens in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ceftolozane	
Cat. No.:	B606591	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing **ceftolozane**/tazobactam dosage regimens for patients with renal impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental and clinical research.

## **Frequently Asked Questions (FAQs)**

Q1: What is the rationale for adjusting **ceftolozane**/tazobactam dosage in patients with renal impairment?

**Ceftolozane** and tazobactam are primarily eliminated from the body by the kidneys.[1] In patients with impaired renal function, the clearance of these drugs is reduced, leading to increased plasma exposure.[2][3][4] Specifically, as renal function declines, the area under the concentration-time curve (AUC) for both **ceftolozane** and tazobactam increases significantly.[2] Dosage adjustments are therefore necessary to prevent drug accumulation, which could lead to potential toxicity, while ensuring that therapeutic exposures are maintained to achieve clinical efficacy.

Q2: What are the standard dosage adjustments for **ceftolozane**/tazobactam based on creatinine clearance (CrCl)?







Dosage adjustments for **ceftolozane**/tazobactam are based on the patient's estimated creatinine clearance (CrCl) and the indication for treatment. The standard dosing for patients with normal renal function (CrCl >50 mL/min) is 1.5 g (1 g **ceftolozane** / 0.5 g tazobactam) every 8 hours for complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI), and 3 g (2 g **ceftolozane** / 1 g tazobactam) every 8 hours for hospital-acquired or ventilator-associated pneumonia (HABP/VABP). Recommended dosage adjustments for patients with renal impairment are summarized in the tables below.

Q3: How should **ceftolozane**/tazobactam be dosed in patients with end-stage renal disease (ESRD) on hemodialysis?

For adult patients with ESRD on intermittent hemodialysis, a specific dosing regimen consisting of a loading dose followed by a maintenance dose is recommended. For cIAI and cUTI, a single loading dose of 750 mg (500 mg ceftolozane / 250 mg tazobactam) is followed by a maintenance dose of 150 mg (100 mg ceftolozane / 50 mg tazobactam) every 8 hours. For HABP/VABP, a single loading dose of 2.25 g (1.5 g ceftolozane / 0.75 g tazobactam) is followed by a 450 mg (300 mg ceftolozane / 150 mg tazobactam) maintenance dose every 8 hours. On hemodialysis days, the dose should be administered at the earliest possible time after the completion of dialysis. Hemodialysis has been shown to reduce the overall exposure of ceftolozane and tazobactam by approximately 66% and 56%, respectively.

Q4: Are there dosage recommendations for pediatric patients with renal impairment?

Data on **ceftolozane**/tazobactam dosing in pediatric patients with renal impairment is limited. One study in critically ill children suggests potential dosage adjustments based on the severity of acute kidney injury (AKI). For children with normal renal function, a dose of 35-40 mg/kg every 8 hours is suggested. In cases of severe AKI, a reduced dose of 10 mg/kg every 8 hours may be considered. For children on continuous renal replacement therapy (CRRT) with high effluent rates, a dose of 30 mg/kg every 8 hours has been proposed. However, dosage adjustments for pediatric patients with an estimated glomerular filtration rate (eGFR) of 50 mL/min/1.73 m² or less have not been definitively established, and the use of Zerbaxa® is not recommended in this population.

Q5: What is the pharmacokinetic profile of **ceftolozane**/tazobactam in patients with normal renal function?



In individuals with normal renal function, the pharmacokinetics of **ceftolozane**/tazobactam are linear across a wide range of doses. The terminal elimination half-life is approximately 2.5 hours for **ceftolozane** and 1 hour for tazobactam. Both compounds have low protein binding (around 20% for **ceftolozane** and 30% for tazobactam) and are primarily excreted unchanged in the urine, indicating minimal metabolism.

# **Troubleshooting Guide for Experimental Studies**

Issue 1: High variability in pharmacokinetic (PK) data from subjects with renal impairment.

- Possible Cause: Inaccurate estimation of renal function.
  - Troubleshooting Step: Ensure that creatinine clearance is estimated accurately using a
    consistent method, such as the Cockcroft-Gault equation, and that serum creatinine levels
    are stable. For patients with changing renal function, it is recommended to monitor CrCl at
    least daily.
- Possible Cause: Presence of co-morbidities affecting drug distribution and elimination.
  - Troubleshooting Step: Document and analyze the impact of co-morbidities in your study population. A population pharmacokinetic (PopPK) model can be developed to identify and quantify the sources of variability. Body weight has been identified as a covariate affecting the volume of distribution of ceftolozane.

Issue 2: Difficulty in establishing a therapeutic window in patients on continuous renal replacement therapy (CRRT).

- Possible Cause: Variable drug clearance due to different CRRT modalities and settings.
  - Troubleshooting Step: The clearance of ceftolozane/tazobactam during CRRT is
    dependent on the effluent flow rate. It is crucial to document the specific CRRT modality
    (e.g., CVVHD, CVVHDF), filter type, blood flow rate, and effluent flow rate for each patient.
    Therapeutic drug monitoring (TDM) can be a valuable tool to ensure adequate drug
    exposure in this patient population.
- Possible Cause: Standard dosing regimens may lead to underdosing in high-intensity CRRT.







 Troubleshooting Step: Studies suggest that higher doses or continuous/extended infusions may be necessary for patients undergoing high-intensity CRRT to achieve optimal pharmacokinetic/pharmacodynamic (PK/PD) targets. Consider implementing TDM to individualize dosing regimens.

Issue 3: Observed clinical failure in a subset of patients with moderate renal impairment despite recommended dose adjustments.

- Possible Cause: Suboptimal drug exposure at the site of infection.
  - Troubleshooting Step: In a clinical trial for complicated intra-abdominal infections, lower clinical cure rates were observed in patients with a baseline CrCl of 30 to ≤50 mL/min treated with ceftolozane/tazobactam compared to meropenem. This highlights the importance of carefully evaluating clinical outcomes in this specific patient population and considering the severity and site of infection.
- Possible Cause: Presence of less susceptible pathogens.
  - Troubleshooting Step: Ensure that the infecting pathogen's minimum inhibitory concentration (MIC) for ceftolozane/tazobactam is determined. The therapeutic efficacy of cephalosporins is correlated with the percentage of time that the plasma drug concentration exceeds the MIC (%T>MIC).

### **Data Presentation**

Table 1: Recommended Dosage of **Ceftolozane**/Tazobactam in Adult Patients with Renal Impairment for Complicated Intra-Abdominal Infections (cIAI) and Complicated Urinary Tract Infections (cUTI).



Creatinine Clearance (mL/min)	Recommended Dose	Frequency
>50	1.5 g (1 g / 0.5 g)	Every 8 hours
30 to 50	750 mg (500 mg / 250 mg)	Every 8 hours
15 to 29	375 mg (250 mg / 125 mg)	Every 8 hours
End-Stage Renal Disease (ESRD) on Hemodialysis	750 mg (500 mg / 250 mg) loading dose, then 150 mg (100 mg / 50 mg) maintenance dose	Every 8 hours

Data sourced from multiple references.

Table 2: Recommended Dosage of **Ceftolozane**/Tazobactam in Adult Patients with Renal Impairment for Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP).

Creatinine Clearance (mL/min)	Recommended Dose	Frequency
>50	3 g (2 g / 1 g)	Every 8 hours
30 to 50	1.5 g (1 g / 0.5 g)	Every 8 hours
15 to 29	750 mg (500 mg / 250 mg)	Every 8 hours
End-Stage Renal Disease (ESRD) on Hemodialysis	2.25 g (1.5 g / 0.75 g) loading dose, then 450 mg (300 mg / 150 mg) maintenance dose	Every 8 hours

Data sourced from multiple references.

# **Experimental Protocols**

Protocol 1: Pharmacokinetic Analysis in Subjects with Varying Degrees of Renal Function

This protocol is based on the methodology of phase I, open-label studies investigating the pharmacokinetics of **ceftolozane**/tazobactam.



#### Subject Recruitment:

- Enroll healthy volunteers and subjects with mild, moderate, and severe renal impairment, and subjects with ESRD on hemodialysis.
- Categorize renal function based on estimated creatinine clearance (e.g., using the Cockcroft-Gault formula).

#### Drug Administration:

- Administer a single intravenous infusion of ceftolozane/tazobactam over 1 hour. The dose
  may be adjusted based on the degree of renal impairment (e.g., 1000 mg/500 mg for
  normal to moderate impairment, 500 mg/250 mg for severe impairment).
- For ESRD subjects, administer the dose both before and after hemodialysis.

#### • Sample Collection:

 Collect serial blood samples at predefined time points (e.g., pre-dose, during infusion, and at multiple time points post-infusion) to characterize the plasma concentration-time profile.

#### Bioanalytical Method:

 Quantify ceftolozane and tazobactam concentrations in plasma using a validated analytical method, such as high-performance liquid chromatography (HPLC).

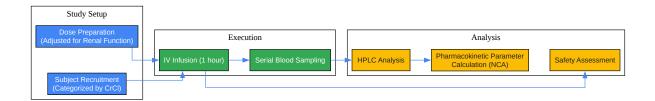
#### Pharmacokinetic Analysis:

- Determine pharmacokinetic parameters using noncompartmental methods. Key parameters include:
  - Maximum plasma concentration (Cmax)
  - Area under the plasma concentration-time curve (AUC)
  - Terminal elimination half-life (t½)
  - Total plasma clearance (CL)



- Volume of distribution (Vd)
- · Safety Monitoring:
  - Monitor subjects for adverse events (AEs) throughout the study. Collect data on vital signs,
     physical examinations, electrocardiograms (ECGs), and clinical laboratory evaluations.

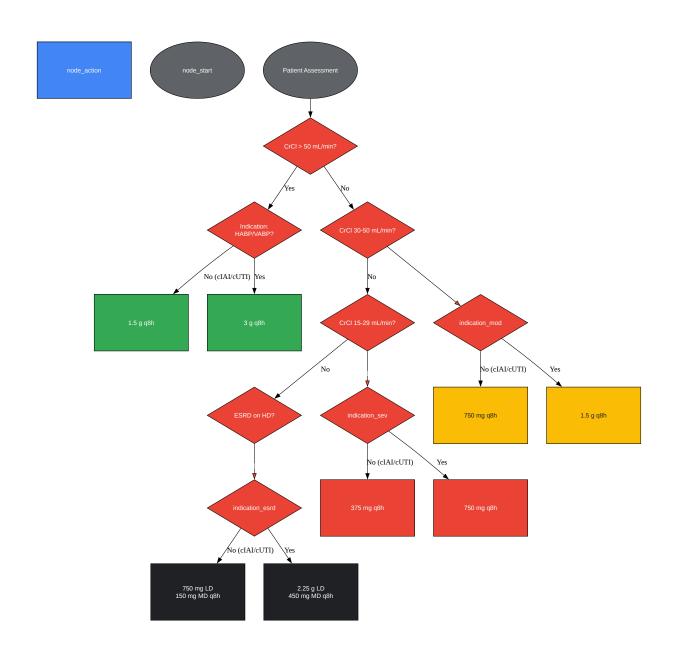
## **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for a pharmacokinetic study of **ceftolozane** in renal impairment.

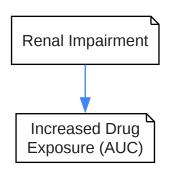


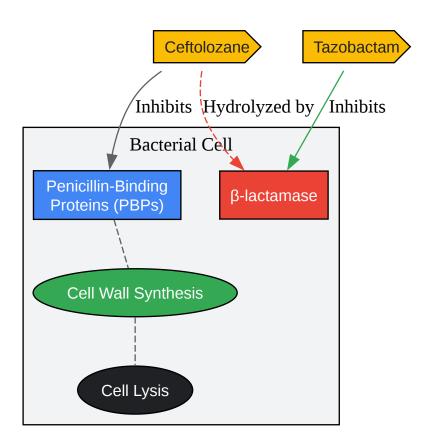


Click to download full resolution via product page

Caption: Logic diagram for ceftolozane/tazobactam dosage adjustment in adults.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. droracle.ai [droracle.ai]



- 2. Impact of Renal Function on the Pharmacokinetics and Safety of Ceftolozane-Tazobactam
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Impact of renal function on the pharmacokinetics and safety of ceftolozane-tazobactam PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Ceftolozane Dosage Regimens in Renal Impairment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606591#optimizing-ceftolozane-dosage-regimens-for-patients-with-renal-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com